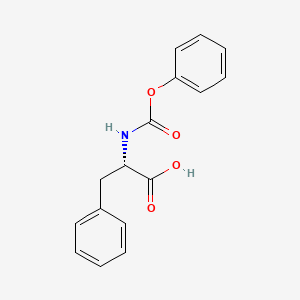
Z-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyloxycarbonyl-L-phenylalanine: , commonly known as Z-Phe-OH, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound is characterized by its white to off-white solid appearance and has a molecular weight of 299.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Z-Phe-OH is typically synthesized through the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group. The process involves the reaction of phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions: Z-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Z-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: this compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: The compound is used in the design of peptide-based drugs and as a model compound in drug delivery studies.
Industry: this compound is utilized in the production of synthetic peptides for various industrial applications
作用机制
The mechanism of action of Z-Phe-OH involves its interaction with specific proteins and enzymes. The benzyloxycarbonyl group protects the amino group of phenylalanine, allowing selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
相似化合物的比较
- N-carbobenzyloxy-L-phenylalanine (Z-L-phenylalanine)
- N-carbobenzyloxy-L-tryptophan (Z-L-tryptophan)
- N-carbobenzyloxy-L-tyrosine (Z-L-tyrosine)
Comparison: Z-Phe-OH is unique due to its specific structure and the presence of the benzyloxycarbonyl group, which provides selective protection during peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many synthetic applications .
属性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI 键 |
QAGUVKYLCYSVQT-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















